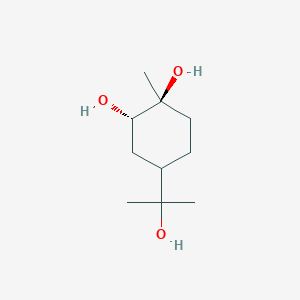
p-Menthane-1,2,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Menthane-1,2,8-triol: is a monoterpenoid compound with the molecular formula C10H20O3. It is a derivative of p-menthane, characterized by the presence of three hydroxyl groups at the 1, 2, and 8 positions on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-menthane-1,2,8-triol can be achieved through the oxidation of p-menthane derivatives. One common method involves the oxidation of racemic α-terpineol using dilute permanganate, which yields this compound almost quantitatively . Another approach includes the acid-catalyzed hydration of epoxides derived from p-menthane .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms such as bacteria, fungi, and yeast. These biocatalysts can convert monoterpenes into their corresponding triols with high optical purity and specificity, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: p-Menthane-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dilute permanganate is commonly used for the oxidation of p-menthane derivatives to form this compound.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Acid-catalyzed hydration of epoxides is a typical substitution reaction involving p-menthane derivatives.
Major Products: The major products formed from these reactions include various isomers of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
p-Menthane-1,2,8-triol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the metabolic pathways of microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of p-menthane-1,2,8-triol involves its interaction with specific enzymes and metabolic pathways. For instance, in biotransformation processes, alcohol oxidizing enzymes and aldehyde dehydrogenases play a crucial role in converting this compound into other metabolites . These enzymatic reactions are essential for the compound’s biological activity and its applications in various fields .
Comparison with Similar Compounds
p-Menthane-3,8-diol: Known for its use as an insect repellent.
p-Menthane-1,8-diol: Used in the synthesis of Δ9-tetrahydrocannabinol derivatives.
Uniqueness: p-Menthane-1,2,8-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1S,2S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1 |
InChI Key |
KANCZQSRUGHECB-CFGJQEBVSA-N |
Isomeric SMILES |
C[C@@]1(CCC(C[C@@H]1O)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(CC1O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















